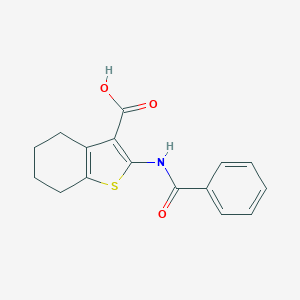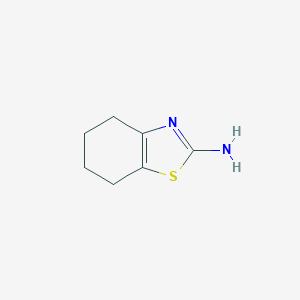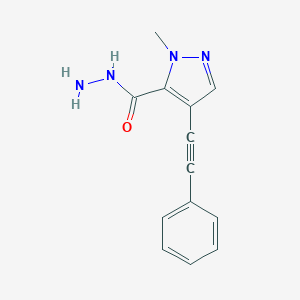
1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrazoles and has been studied for its various biochemical and physiological effects.
作用機序
The mechanism of action of 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). It has also been found to exhibit antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide has various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antitumor, and neuroprotective properties. It has also been shown to modulate the immune system and regulate the production of certain cytokines.
実験室実験の利点と制限
One of the main advantages of using 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide in lab experiments is its potential to exhibit various biochemical and physiological effects. However, one limitation of using this compound is its potential toxicity, which may affect the validity of experimental results.
将来の方向性
There are several future directions for research on 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide. One area of interest is the development of novel derivatives with improved pharmacological properties. Another area of interest is the investigation of the compound's potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide is a valuable compound for scientific research due to its potential to exhibit various biochemical and physiological effects. Its mechanism of action is not fully understood, but it has been found to exhibit anti-inflammatory, antitumor, and neuroprotective properties. However, its potential toxicity is a limitation for its use in lab experiments. There are several future directions for research on this compound, including the development of novel derivatives and investigation of its potential applications in disease treatment.
合成法
The synthesis of 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide can be achieved through several methods. One of the most common methods is the reaction of 1-methyl-4-(phenylethynyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate in the presence of a catalyst. The product obtained is a white crystalline solid with a high melting point.
科学的研究の応用
1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a valuable compound for research in the fields of pharmacology, biochemistry, and molecular biology.
特性
CAS番号 |
87612-14-4 |
|---|---|
分子式 |
C13H12N4O |
分子量 |
240.26 g/mol |
IUPAC名 |
2-methyl-4-(2-phenylethynyl)pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C13H12N4O/c1-17-12(13(18)16-14)11(9-15-17)8-7-10-5-3-2-4-6-10/h2-6,9H,14H2,1H3,(H,16,18) |
InChIキー |
KVZAOAJIRSZWFE-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)C#CC2=CC=CC=C2)C(=O)NN |
正規SMILES |
CN1C(=C(C=N1)C#CC2=CC=CC=C2)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



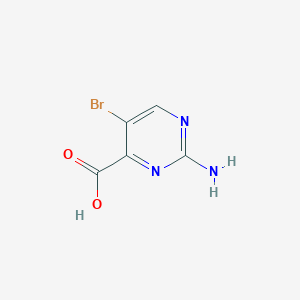
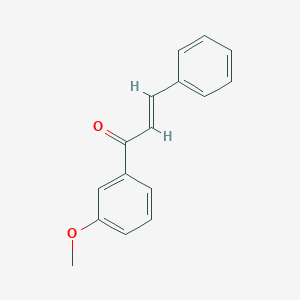

![1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol](/img/structure/B183273.png)

![Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B183278.png)


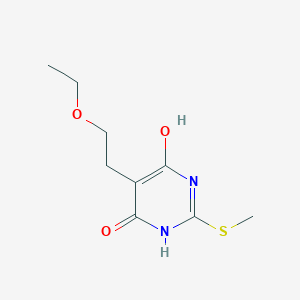
![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)
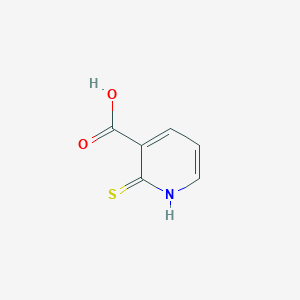
![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)
